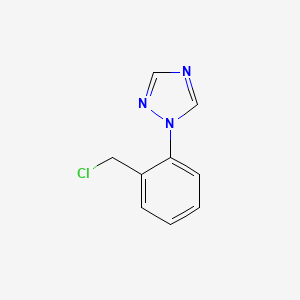

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole

Descripción general

Descripción

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole (CMPT) is a widely used organic compound in scientific research. CMPT is a heterocyclic aromatic compound, with a fused ring system consisting of a 1H-1,2,4-triazole ring and a phenyl ring. It is mainly used as a synthetic intermediate in organic synthesis, as a catalyst in chemical reactions, and as a drug for medical treatments. CMPT has been extensively studied for its various applications, as it is a versatile compound with a wide range of properties. In

Aplicaciones Científicas De Investigación

Synthesis and Intermediate for Pesticides

1-(Chloromethyl)-1,2,4-triazole hydrochloride salt, derived from 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole, is a key intermediate in preparing pesticides. The synthesis involves hydroxymethylation and reaction with thioyl chloride, yielding high yields over 92.3% (Z. Ying, 2004).

Structural and Chemical Analysis

In the study of biologically active 1,2,4-triazole derivatives, including chloro derivatives, detailed structural analysis using techniques like X-ray diffraction and thermal analysis was performed. These studies revealed various intermolecular interactions crucial for their potential applications (R. Shukla et al., 2014).

Development of Energetic Salts

Triazolyl-functionalized energetic salts were synthesized using 1-(chloromethyl)-1H-1,2,4-triazole. These salts exhibited good thermal stability and high density, making them suitable for applications in propellants or explosives (Ruihu Wang et al., 2007).

Use as an Oxidizing Agent

4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione, related to the 1,2,4-triazole class, was found effective as an oxidizing agent for certain organic compounds under mild conditions (M. Zolfigol et al., 2006).

Synthesis of Heterocycles and Metal Complexes

1,2,4-Triazole derivatives, including those with chloromethyl groups, are used as starting materials for synthesizing various heterocycles. They show potential in forming metal complexes with specific magnetic properties, useful in molecular-based memory devices and optical switches (O. Şahin et al., 2008).

Synthesis of Biological Active Compounds

Derivatives of 1,2,4-triazole, including chloromethyl-substituted ones, have inherent biological activities. They are explored for use as anticonvulsants, analgesics, antitumor, and antibacterial drugs (O. A. Suhak et al., 2018).

Antimicrobial Evaluations

Various 1,2,4-triazole derivatives were synthesized and tested for their antimicrobial activity, demonstrating their potential as potent antimicrobial agents (O. Prakash et al., 2011).

Mecanismo De Acción

Target of Action

Based on its structure, it can be inferred that it may target aromatic compounds or benzene derivatives .

Mode of Action

The compound, being a chloromethyl derivative, may undergo nucleophilic substitution reactions . In such reactions, a nucleophile, an atom that is rich in electron density, attacks an electrophilic carbon, which is deficient in electron density . This leads to the replacement of the chloromethyl group .

Biochemical Pathways

It can be inferred that the compound might be involved in nucleophilic aromatic substitution reactions . These reactions could potentially affect various biochemical pathways, depending on the specific targets of the compound.

Análisis Bioquímico

Biochemical Properties

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole is a part of the triazole family, which is known for its versatile applications in biochemistry . The compound’s biochemical role is primarily influenced by its structure, particularly the presence of the chloromethyl group and the triazole ring

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is hypothesized that the compound may interact with biomolecules through binding interactions, potentially leading to enzyme inhibition or activation and changes in gene expression

Propiedades

IUPAC Name |

1-[2-(chloromethyl)phenyl]-1,2,4-triazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRDPHGWNETYLJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCl)N2C=NC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(2,5-Dimethylphenyl)amino]methyl}-6-methoxyphenol](/img/structure/B3033434.png)

![4-Chloro-2-{[(2,5-dimethylphenyl)amino]methyl}phenol](/img/structure/B3033437.png)

![2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3033441.png)

![2-[1-(3,4-Dimethoxybenzyl)-3-oxo-2-piperazinyl]-acetic acid](/img/structure/B3033454.png)